Cas no 1864474-12-3 ((2,4,6-trifluorophenyl)methyl]hydrazine)
(2,4,6-trifluorophenyl)methyl]hydrazine Chemical and Physical Properties
Names and Identifiers
-
- (2,4,6-trifluorophenyl)methyl]hydrazine
- EN300-1846464
- [(2,4,6-trifluorophenyl)methyl]hydrazine
- (2,4,6-Trifluorobenzyl)hydrazine
- 1864474-12-3
-
- Inchi: 1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2
- InChI Key: JQNUOXPGJTWMNC-UHFFFAOYSA-N
- SMILES: C(C1C(=CC(F)=CC=1F)F)NN
Computed Properties
- Exact Mass: 176.05613272g/mol
- Monoisotopic Mass: 176.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38Ų
(2,4,6-trifluorophenyl)methyl]hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846464-1g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-5g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-10g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-0.05g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-0.1g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-0.25g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-0.5g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-1.0g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 1g |
$884.0 | 2023-06-03 | ||
| Enamine | EN300-1846464-2.5g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1846464-5.0g |
[(2,4,6-trifluorophenyl)methyl]hydrazine |
1864474-12-3 | 5g |
$2566.0 | 2023-06-03 |
(2,4,6-trifluorophenyl)methyl]hydrazine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2,4,6-trifluorophenyl)methyl]hydrazine
Recent Advances in the Application of (2,4,6-Trifluorophenyl)methyl]hydrazine (CAS: 1864474-12-3) in Chemical Biology and Pharmaceutical Research
The compound (2,4,6-trifluorophenyl)methyl]hydrazine (CAS: 1864474-12-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This hydrazine derivative, characterized by its trifluorophenyl moiety, exhibits remarkable reactivity and selectivity, making it a valuable building block in the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.
One of the most promising applications of (2,4,6-trifluorophenyl)methyl]hydrazine lies in its role as a key intermediate in the synthesis of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of irreversible inhibitors targeting cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers utilized the hydrazine moiety to form stable covalent bonds with the active-site cysteine residues, resulting in potent and selective inhibition.
Further investigations have highlighted the compound's potential in the development of fluorinated pharmaceuticals. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, addressing a common challenge in drug design. A recent preprint on bioRxiv detailed the use of (2,4,6-trifluorophenyl)methyl]hydrazine in the synthesis of fluorinated analogs of known kinase inhibitors, yielding compounds with improved pharmacokinetic profiles and reduced off-target effects.
In addition to its therapeutic applications, (2,4,6-trifluorophenyl)methyl]hydrazine has been employed in chemical biology as a versatile probe for studying protein-ligand interactions. Its ability to form hydrazone linkages with carbonyl groups has been exploited in activity-based protein profiling (ABPP), enabling the identification of novel drug targets. A 2022 study in ACS Chemical Biology showcased its utility in mapping the reactivity of serine hydrolases, providing insights into enzyme function and inhibitor design.
Despite these advancements, challenges remain in the scalable synthesis and optimization of (2,4,6-trifluorophenyl)methyl]hydrazine-derived compounds. Recent efforts have focused on developing more efficient synthetic routes and improving the selectivity of its reactions. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, reported a streamlined, high-yield synthesis of the compound, paving the way for its broader application in drug discovery pipelines.
Looking ahead, the unique properties of (2,4,6-trifluorophenyl)methyl]hydrazine position it as a promising candidate for addressing unmet medical needs. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for multifunctional therapeutics. As the field continues to evolve, this compound is expected to play an increasingly important role in the development of next-generation pharmaceuticals.
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